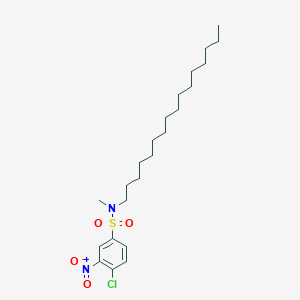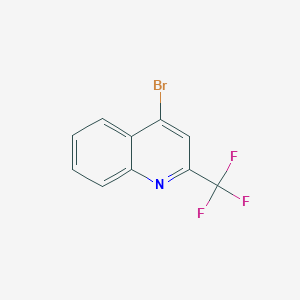
4-Bromo-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)quinoline is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the second position on the quinoline ring system.
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-2-(trifluoromethyl)quinoline has been explored through different methods. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields of 42–88% . Another method utilizes TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromo quinolines directly, which can then undergo further coupling or nucleophilic reactions . Additionally, the intramolecular Friedel–Crafts reaction of certain malononitrile derivatives has been reported to synthesize 4-amino-2-(trifluoromethyl)quinolines .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)quinoline derivatives has been studied using various techniques, including X-ray crystallography. For instance, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined, revealing a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)quinoline and its derivatives can participate in various chemical reactions. They can be used as key intermediates for the synthesis of a wide range of functionalized compounds . The bromination of certain quinoline derivatives can lead to halocyclization and hydrolysis, forming new structures such as 2-bromomethyl-5-oxo-1,2 dihydro-5H-oxazolo[3,2-a]quinoline-4-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(trifluoromethyl)quinoline derivatives are influenced by their molecular structure. For example, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The liquid crystal properties of some derivatives have been evaluated, with one compound displaying a monotropic nematic mesophase . The crystal structures of isomeric quinolines have been analyzed, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements .
Applications De Recherche Scientifique
Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Method of Application
The Doebner–Miller synthesis involves the use of an aldehyde or α,β-unsaturated ketone with aniline . This method comprises the condensation of aromatic amines with chalcones to afford quinolines . When aniline and its substituted derivatives were thermally treated with chalcones in the presence of trifluoroacetic acid solvent, an intermediate was formed, which upon oxidative cyclization, afforded trisubstituted quinoline derivatives .
Results or Outcomes
The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Agriculture
Fluorinated quinolines have found application in agriculture . The specific details of their use in this field are not provided in the available resources, but it’s common for such compounds to be used as pesticides or growth regulators.
Liquid Crystals
Quinoline derivatives are also used as components for liquid crystals . Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings.
Dyes
Cyanine dyes based on quinolines make a considerable share in commercial production . These dyes are used in a variety of applications, including printing, textiles, and even in some types of solar cells.
Laboratory Chemicals
“4-Bromo-2-(trifluoromethyl)quinoline” is used as a laboratory chemical . It’s often used in research and development labs for various experiments and procedures .
Spectral Analysis
“4-Bromo-2-(trifluoromethyl)quinoline” is used in spectral analysis . Spectral analysis is a technique widely used in chemistry to identify substances through the spectrum emitted from or absorbed by them .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGGNDDSKKPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506043 | |
| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-25-7 | |
| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

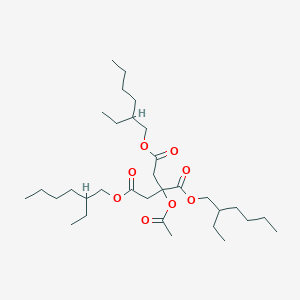
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
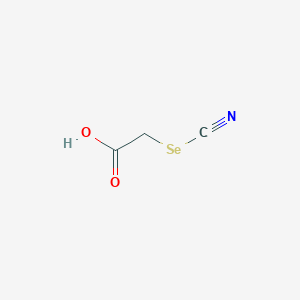
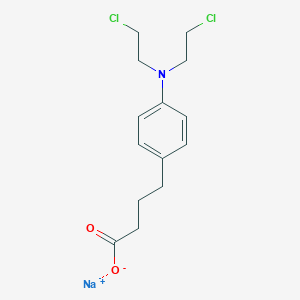
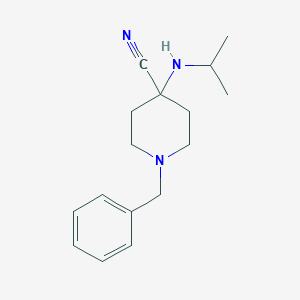
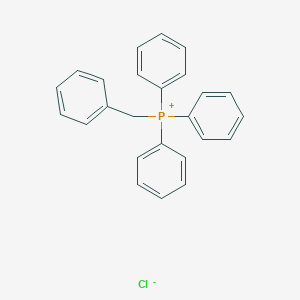
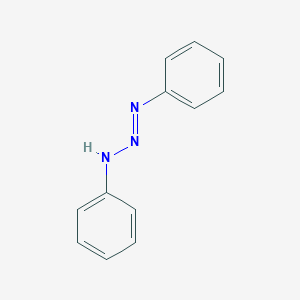
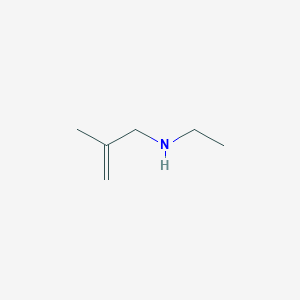
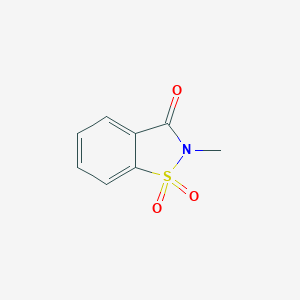
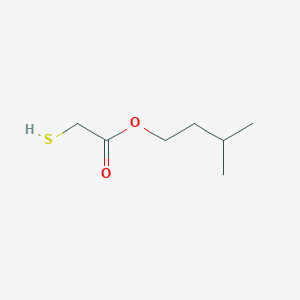
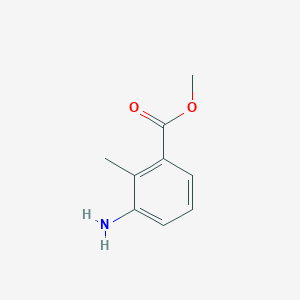
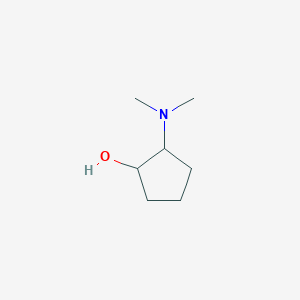
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
